molecular formula C29H24ClN3S B14256780 N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine CAS No. 303163-13-5

N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine

Cat. No.: B14256780
CAS No.: 303163-13-5
M. Wt: 482.0 g/mol
InChI Key: HYIIOOWSHRFXEX-UHFFFAOYSA-N
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Description

N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine is a complex organic compound with a unique structure that includes a thiazole ring, a pyridine ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of a β-keto ester with a thiourea derivative under acidic conditions. The resulting thiazole intermediate is then subjected to further functionalization to introduce the 2-chlorophenyl and 3-methylphenyl groups.

The pyridine ring is introduced through a separate synthetic route, often involving the condensation of a suitable aldehyde with an amine, followed by cyclization. The final step involves coupling the thiazole and pyridine intermediates through a nucleophilic substitution reaction, using a base such as sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the aromatic rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield fully hydrogenated aromatic rings. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, into the aromatic rings.

Scientific Research Applications

N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents on the aromatic rings.

    N-[4-[2-(2-Bromophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine: Contains a bromine atom instead of chlorine, leading to different reactivity and properties.

    N-[4-[2-(2-Iodophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine: Contains an iodine atom, which can affect the compound’s biological activity and chemical reactivity.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.

Properties

CAS No.

303163-13-5

Molecular Formula

C29H24ClN3S

Molecular Weight

482.0 g/mol

IUPAC Name

4-[2-(2-chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-N-(2-phenylethyl)pyridin-2-amine

InChI

InChI=1S/C29H24ClN3S/c1-20-8-7-11-22(18-20)27-28(34-29(33-27)24-12-5-6-13-25(24)30)23-15-17-32-26(19-23)31-16-14-21-9-3-2-4-10-21/h2-13,15,17-19H,14,16H2,1H3,(H,31,32)

InChI Key

HYIIOOWSHRFXEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)C4=CC(=NC=C4)NCCC5=CC=CC=C5

Origin of Product

United States

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